Cas no 50935-04-1 (Carminomicin I)
Carminomicin I structure
Product Name:Carminomicin I
CAS No:50935-04-1
MF:C26H27NO10
MW:513.49
MDL:MFCD00866280
CID:55911
PubChem ID:443831
Update Time:2024-11-02
Carminomicin I Chemical and Physical Properties
Names and Identifiers
-
- Carminomicin I
- (8S-cis)-Acetyl-10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-5,12-naphthacenedione
- 5,12-Naphthacenedione, 8-acetyl-10-[[3-amino-2,3,6-trideoxy-.α.-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-, (8S-cis)-
- Antibiotic R-588A
- carminomycin I
- Carubicin
- Karminomitsin
- Nsc 180024
- 50935-04-1
- 5, 8-acetyl-10-[[3-amino-2,3,6-trideoxy-.alpha.-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-, (8S-cis)-
- 5, 8-acetyl-10-[(3-amino-2,3,6-trideoxy-.alpha.-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-1,6,8,11-tetra-hydroxy- (8S-cis)-
- NSC180024
- 5, 8-acetyl-10-[(3-amino-2,3,6-trideoxy-.alpha.-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-, (8S-cis)-
- SCHEMBL1650594
- CHEMBL275147
- (1S,3S)-3-acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside
- NCGC00159344-02
- Carubicine [INN-French]
- CAS-50935-04-1
- SCHEMBL9552
- HY-B2171
- DSSTox_GSID_22742
- NS00011901
- Carminomycin, O-Demethyldaunomycin, CCRIS 961
- DTXCID602742
- UNII-E7437K3983
- BDBM50103635
- CHEMBL474260
- 5,12-Naphthacenedione, 8-acetyl-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-, (8S-cis)-
- CCRIS 961
- O-Demethyldaunomycin
- Carubicine
- CHEBI:31359
- Tox21_111589
- (1S,3S)-3-ACETYL-1,2,3,4,6,11-HEXAHYDRO-3,5,10,12-TETRAHYDROXY-6,11-DIOXO-1-NAPHTHACENYL 3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSIDE
- NSC-180024
- EX-A2244
- 50935-04-1 (free base)
- Carminomycin
- Carubicinum [INN-Latin]
- (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
- Tox21_111978
- Q5047474
- E7437K3983
- (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
- (8S,10S)-8-acetyl-10-(((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-1,6,8,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione
- Carubicinum
- (1S,3S)-3-Acetyl-1,2,3,4,6,11-hexahydro-3,5,10,12-tetrahydroxy-6,11-dioxo-1-naphthacenyl-3-amino-2,3,6-tridesoxy-alpha-L-lyxo-hexopyranosid
- DSSTox_CID_2742
- KARMINOMYCIN
- CCRIS 6185
- 39472-31-6
- Carubicin [INN]
- NCGC00160675-01
- 5,12-NAPHTHACENEDIONE, 8-ACETYL-10-((3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSYL)OXY)-7,8,9,10-TETRAHYDRO-1,6,8,11-TETRAHYDROXY-, (8S-CIS)-
- Carubicina
- CARUBICIN [MI]
- 5,12-Naphthacenedione, 8-acetyl-10-[(3-amino-2,3,6-trideoxy-.alpha.-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-, (8S,10S)-
- 5,12-Naphthacenedione,8-acetyl-10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-, (8S,10S)-
- Carminomycin; Carubicin
- DSSTox_RID_76711
- AKOS040744813
- A857268
- CS-0021097
- Antibiotic R 588A; Carminomicin I; Carminomycin I
- DTXSID3022742
- Carubicina [INN-Spanish]
- FT-0664386
- BRD-A76954300-001-01-9
- SCHEMBL18389599
- 3-acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
- Carminomycin;Antibiotic R 588A; Carminomicin I; Carminomycin I
- AKOS001673254
- NCGC00160675-02
- AKOS022003334
- BCP07859
- CHEMBL1357562
- DTXSID00860621
- (2S,3S)-3-acetyl-1,2,3,4,6,11-hexahydro-3,5,10,12-tetrahydroxy-6,11-dioxo-1-naphthacenyl 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside
- Carubicina (INN-Spanish)
- Carubicin?
- NSC-180,024
- 5,12-naphthacenedione, 8-acetyl-10-[(3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-1,6,8,11-tetra-hydroxy-(8S-cis)-(8CI 9CI)
- 4-O-demethyldaunorubicin
- 5,12-Naphthacenedione, 8-acetyl-10-[(3-amino-2,3, 6-trideoxy-.alpha.-L-lyxo-hexopyranosyl)oxy]-7,8,9, 10-tetrahydro-1,6,8,11-tetra-hydroxy-(8S-cis)-(8CI 9CI)
- (1S,3S)-3-ACETYL-1,2,3,4,6,11-HEXAHYDRO-3,5,10,12-TETRAHYDROXY-6,11-DIOXO-1-NAPHTHACENYL 3-AMINO-2,3,6-TRIDEOXY-ALPHA-L-LYXO-HEXOPYRANOSIDE
- Carubicinum (INN-Latin)
- 5,12-naphthacenedione, 8-acetyl-10-[(3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-1,6,8,11-tetra-hydroxy-,(8S-cis)-(8CI)-(9CI)
- (8S-cis)-acetyl-10-[(3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-5,12-naphthacenedione
- (7S,9S)-9-acetyl-7-((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-tetrahydropyran-2-yl)oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
- (8S-cis)-acetyl-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-5,12-naphthacenedione
- 5,12-naphthacenedione, 8-acetyl-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-1,6,8,11-tetra-hydroxy-(8S-cis)-(8CI 9CI)
- Carubicine (INN-French)
- 5,12-naphthacenedione, 8-acetyl-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-1,6,8,11-tetra-hydroxy-,(8S-cis)-(8CI)-
- 5,12-Naphthacenedione, 8-acetyl-10-((3-amino-2,3, 6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9, 10-tetrahydro-1,6,8,11-tetra-hydroxy-(8S-cis)-(8CI 9CI)
-
- MDL: MFCD00866280
- Inchi: InChI=1S/C26H27NO10/c1-9-21(30)13(27)6-16(36-9)37-15-8-26(35,10(2)28)7-12-18(15)25(34)20-19(23(12)32)22(31)11-4-3-5-14(29)17(11)24(20)33/h3-5,9,13,15-16,21,29-30,32,34-35H,6-8,27H2,1-2H3/t9-,13-,15-,16-,21+,26-/m0/s1
- InChI Key: XREUEWVEMYWFFA-CSKJXFQVSA-N
- SMILES: O([C@]1([H])O[C@@H](C)[C@@H](O)[C@@H](N)C1)[C@H]1C[C@](O)(C(=O)C)CC2C(=C3C(C4=CC=CC(O)=C4C(=O)C3=C(O)C1=2)=O)O
Computed Properties
- Exact Mass: 513.16300
- Monoisotopic Mass: 513.163
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 37
- Rotatable Bond Count: 3
- Complexity: 944
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 197A^2
Experimental Properties
- Density: 1.3763 (rough estimate)
- Boiling Point: 599.5°C (rough estimate)
- Flash Point: 407.7ºC
- Refractive Index: 1.6000 (estimate)
- PSA: 196.84000
- LogP: 1.42620
Carminomicin I Security Information
- Storage Condition:The warehouse is ventilated and dried at low temperature and stored separately from food raw materials
Carminomicin I Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| DC Chemicals | DC8113-10 mg |
Carubicin |
50935-04-1 | >98% | 10mg |
$500.0 | 2022-02-28 | |
| DC Chemicals | DC8113-25 mg |
Carubicin |
50935-04-1 | >98% | 25mg |
$900.0 | 2022-02-28 | |
| DC Chemicals | DC8113-100 mg |
Carubicin |
50935-04-1 | >98% | 100mg |
$1900.0 | 2022-02-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C910759-10mg |
Carubicin |
50935-04-1 | 98% | 10mg |
¥18,000.00 | 2022-09-02 | |
| eNovation Chemicals LLC | Y1052689-5mg |
Carubicin |
50935-04-1 | 98% | 5mg |
$298 | 2024-07-28 | |
| S e l l e c k ZHONG GUO | E0810-5mg |
Carubicin |
50935-04-1 | 5mg |
¥4414.66 | 2022-04-26 | ||
| S e l l e c k ZHONG GUO | E0810-25mg |
Carubicin |
50935-04-1 | 25mg |
¥13243.34 | 2022-04-26 | ||
| DC Chemicals | DC8113-10mg |
Carubicin |
50935-04-1 | >98% | 10mg |
$500.0 | 2023-09-15 | |
| DC Chemicals | DC8113-25mg |
Carubicin |
50935-04-1 | >98% | 25mg |
$900.0 | 2023-09-15 | |
| DC Chemicals | DC8113-100mg |
Carubicin |
50935-04-1 | >98% | 100mg |
$1900.0 | 2023-09-15 |
Carminomicin I Related Literature
-
Uwe Rix,Carsten Fischer,Lily L. Remsing,Jürgen Rohr Nat. Prod. Rep. 2002 19 542
-
Carlos Olano,Carmen Méndez,José A. Salas Nat. Prod. Rep. 2010 27 571
-
J. William Lown Chem. Soc. Rev. 1993 22 165
-
4. Anthracycline anticancer drugs as effective ligands for terbium(III) ionsHayet Bel Haj-Tayeb,Marina M. L. Fialio,Arlette Garnier-Suillerot,Tamas Kiss,Henryk Kozlowski J. Chem. Soc. Dalton Trans. 1994 3689
-
5. Conformational analysis of 9-deoxydaunorubicin in solution. The application of a quantitative transient 1H nuclear Overhauser effectEnzio Ragg,Rosanna Mondelli,Sergio Penco J. Chem. Soc. Perkin Trans. 2 1988 1673
50935-04-1 (Carminomicin I) Related Products
- 58957-92-9(Idarubicin)
- 23214-92-8((8S,10S)-10-{(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yloxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione)
- 56420-45-2(Epirubicin)
- 72496-41-4(Pirarubicin)
- 20830-81-3(Daunomycin)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Recommended suppliers
Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent
上海帛亦医药科技有限公司
Gold Member
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
CN Supplier
Bulk